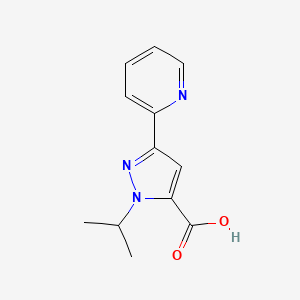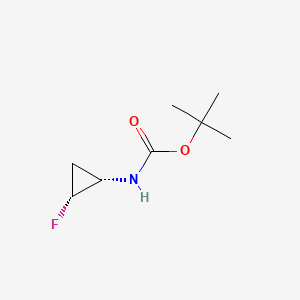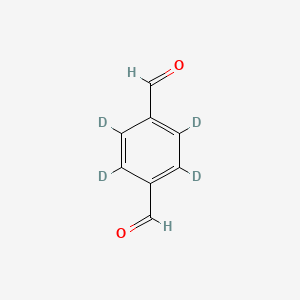
2,3,5,6-Tetradeuterioterephthalaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetradeuterioterephthalaldehyde is a deuterated aromatic aldehyde. The compound is characterized by the presence of four deuterium atoms at the 2, 3, 5, and 6 positions of the benzene ring, which replace the hydrogen atoms. This modification can significantly alter the physical and chemical properties of the compound, making it valuable in various scientific research applications.
Méthodes De Préparation
The synthesis of 2,3,5,6-Tetradeuterioterephthalaldehyde typically involves the deuteration of terephthalaldehyde. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process. Industrial production methods may involve the use of specialized reactors and continuous flow systems to ensure high yield and purity of the deuterated product.
Analyse Des Réactions Chimiques
2,3,5,6-Tetradeuterioterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3,5,6-Tetradeuterioterephthalaldehyde has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of deuterated polymers and other deuterated compounds, which are valuable in studying reaction mechanisms and kinetics.
Biology: Deuterated compounds are used in metabolic studies to trace the incorporation and transformation of molecules in biological systems.
Medicine: Deuterated drugs can have altered pharmacokinetics and reduced metabolic degradation, leading to improved efficacy and safety profiles.
Industry: Deuterated compounds are used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetradeuterioterephthalaldehyde involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, where the bond strength between deuterium and carbon is greater than that between hydrogen and carbon. This can lead to slower reaction rates and altered metabolic pathways, making deuterated compounds useful in studying reaction mechanisms and metabolic processes.
Comparaison Avec Des Composés Similaires
2,3,5,6-Tetradeuterioterephthalaldehyde can be compared with other deuterated aromatic aldehydes, such as 2,3,5,6-Tetrafluoroterephthalaldehyde. While both compounds have deuterium or fluorine atoms replacing hydrogen atoms, the presence of fluorine atoms can significantly alter the electronic properties of the aromatic ring, leading to different reactivity and applications. Other similar compounds include deuterated benzaldehyde and deuterated phthalaldehyde, which also have unique properties and applications due to the presence of deuterium atoms.
Propriétés
Formule moléculaire |
C8H6O2 |
|---|---|
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
2,3,5,6-tetradeuterioterephthalaldehyde |
InChI |
InChI=1S/C8H6O2/c9-5-7-1-2-8(6-10)4-3-7/h1-6H/i1D,2D,3D,4D |
Clé InChI |
KUCOHFSKRZZVRO-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])C=O)[2H] |
SMILES canonique |
C1=CC(=CC=C1C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


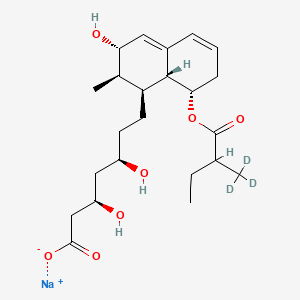

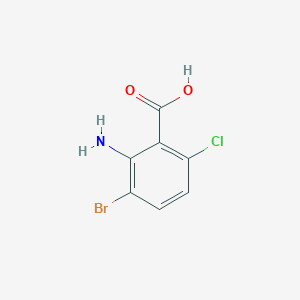
![1-{4-Amino-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B15294131.png)
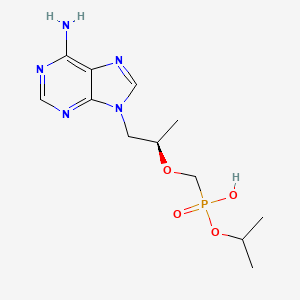
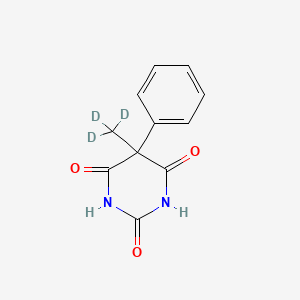
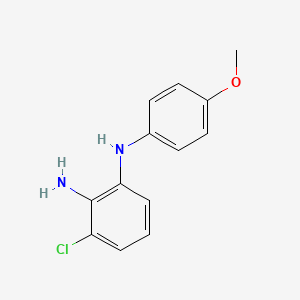
![(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B15294149.png)
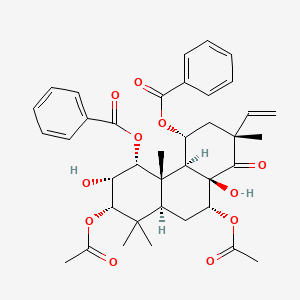
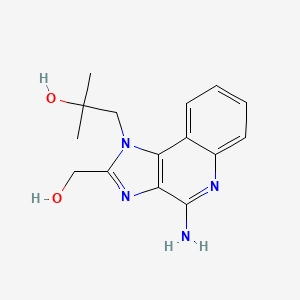
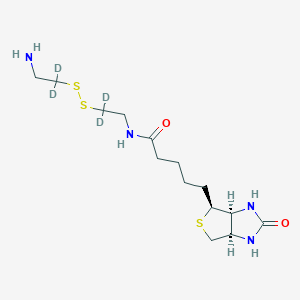
![[5a,7a(S)]-17-(Cyclopropylmethyl)-a-(1,1-dimethylethyl)-4,5-epoxy-3,6-dimethoxy-a-methyl-6,14-ethenomorphinan-7-methanol](/img/structure/B15294166.png)
